2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H17F3N4O2 and its molecular weight is 342.322. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Kinetics
The chemistry and kinetics of related oxadiazoline compounds have been studied, highlighting the photolysis and fragmentation processes that lead to various products, depending on the solvent used. Such studies contribute to understanding the reactive nature of these compounds under different conditions (Tae et al., 1999).
Antioxidant Activity
Oxadiazole derivatives have been screened for their antioxidant activity, showing that these compounds can act as effective radical scavengers. This indicates their potential use in designing antioxidant therapies (Mallesha et al., 2014).
Antimicrobial and Anticancer Properties
Several studies have synthesized oxadiazole derivatives to evaluate their antimicrobial and anticancer activities. These compounds have shown promise in both fields, suggesting their potential as therapeutic agents. For example, specific substituted oxadiazolyl tetrahydropyridines have been studied for their anti-cancer activities, indicating the versatility of the oxadiazole moiety in medicinal chemistry (Redda & Gangapuram, 2007).
Structural Analysis and Drug Design
The structural analysis and design of novel compounds containing oxadiazole moieties have been a focus, aiming at the development of new drugs with improved efficacy and fewer side effects. This includes the synthesis of derivatives with potential antimicrobial activities and the exploration of their structure-activity relationships (Krolenko et al., 2016).
Biological Evaluation and Enzyme Inhibition
Oxadiazole derivatives have been evaluated for their biological activities, including enzyme inhibition, which is crucial for developing drugs targeting specific biochemical pathways. Some compounds have been screened against butyrylcholinesterase (BChE), an enzyme relevant in neurodegenerative diseases, showing the therapeutic potential of these molecules (Khalid et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft, which can then bind to more receptors and enhance the cholinergic response .
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, affecting the cholinergic neurotransmission pathways . This can have downstream effects on various physiological processes, including muscle contraction, heart rate, memory, and learning .
Pharmacokinetics
These factors can affect the compound’s solubility, permeability, and stability, thereby influencing its bioavailability .
Result of Action
The inhibition of AChE by this compound can lead to enhanced cholinergic responses. In the context of diseases like Alzheimer’s, where there is a deficiency of acetylcholine, this can potentially lead to improved cognitive function . The exact molecular and cellular effects would depend on the specific physiological context and the concentration of the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues . Additionally, factors such as temperature and light can also affect the stability of the compound .
Propiedades
IUPAC Name |
2-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c16-15(17,18)12-2-1-3-13(20-12)23-9-11-4-6-22(7-5-11)8-14-21-19-10-24-14/h1-3,10-11H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHWEIDPJIJAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CC3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.